molecular formula C18H25F2N B11810334 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine

2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine

Katalognummer: B11810334
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: RLROUSFMKCIHFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine (CAS 1241505-02-1) is a synthetic piperidine derivative of significant interest in medicinal chemistry and neuroscience research . With a molecular formula of C18H25F2N and a molecular weight of 293.40 g/mol, this compound is characterized by a 1-methyl-4-phenylpiperidine scaffold substituted at the 2-position with a 3,3-difluorocyclohexyl group . The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. Piperidine-based structures are frequently explored as key pharmacophores in the development of therapeutics for central nervous system (CNS) disorders. Related compounds have been investigated as potent inhibitors of enzymes like beta-secretase (BACE-1), a key target in Alzheimer's disease research for its role in the production of amyloid-beta peptides . Furthermore, structurally similar piperidine derivatives are the subject of patents for their activity as AT2R antagonists, indicating potential research applications in areas such as neuropathic pain and inflammatory conditions . This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C18H25F2N

Molekulargewicht

293.4 g/mol

IUPAC-Name

2-(3,3-difluorocyclohexyl)-1-methyl-4-phenylpiperidine

InChI

InChI=1S/C18H25F2N/c1-21-11-9-15(14-6-3-2-4-7-14)12-17(21)16-8-5-10-18(19,20)13-16/h2-4,6-7,15-17H,5,8-13H2,1H3

InChI-Schlüssel

RLROUSFMKCIHFB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1C2CCCC(C2)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3,3-Difluorcyclohexyl)-1-methyl-4-phenylpiperidin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Ansatz beinhaltet die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(3,3-Difluorcyclohexyl)-1-methyl-4-phenylpiperidin kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies beinhaltet häufig die Verwendung von fortschrittlichen katalytischen Systemen und kontinuierlichen Durchflussreaktoren, um die Reaktionswirksamkeit und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine nitrogen in this compound exhibits nucleophilic character, enabling SN2-type substitution under basic conditions. Key findings include:

Reaction TypeReagents/ConditionsOutcome/ProductsKey Observations
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C Quaternary ammonium salt formationSteric hindrance reduces reaction rate compared to simpler piperidines
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl derivativeImproved solubility in apolar solvents

Mechanistic studies suggest that the 3,3-difluorocyclohexyl group imposes significant steric hindrance, slowing bimolecular nucleophilic pathways. Computational models (MM2) confirm axial substituents increase transition-state energy by 1.9–3.4 kcal/mol .

Transition Metal-Catalyzed Coupling Reactions

The phenyl and cyclohexyl groups participate in cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O, 80°C

  • Outcome : Biaryl derivatives via C–C bond formation at the phenyl ring.

  • Yield : 50–75% (lower yields attributed to steric bulk)

Buchwald-Hartwig Amination

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C

  • Outcome : N-Arylated piperidines.

  • Limitation : Competing β-hydride elimination observed with bulky amines

Oxidation of Piperidine Nitrogen

  • Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 25°C

  • Product : N-Oxide derivative.

  • Kinetics : Slower oxidation rate (t₁/₂ = 8 h) due to electron-withdrawing fluorine atoms

Reduction of Fluorinated Cyclohexyl Group

  • Reagents : H₂ (1 atm), Pd/C, MeOH, 25°C

  • Outcome : Partial defluorination to monofluorocyclohexane (≤20% yield).

  • Note : C–F bonds remain largely intact under standard catalytic hydrogenation

Electrophilic Aromatic Substitution

The phenyl ring undergoes limited electrophilic substitution due to deactivation by the piperidine group:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄, 0°CPara-dominated12–15%
SulfonationSO₃, H₂SO₄, 50°CMeta<10%

Density functional theory (DFT) calculations indicate the 1-methylpiperidine group directs electrophiles to the meta position via inductive effects .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, reflux):

  • Observation : Cleavage of the piperidine ring occurs, yielding 3,3-difluorocyclohexanecarboxaldehyde and N-methylaniline derivatives.

  • Mechanism : Protonation at nitrogen followed by retro-aza-Michael addition .

Fluorination/Defluorination

While the compound already contains fluorine atoms, further fluorination is achievable:

  • Electrophilic Fluorination : Selectfluor® (CH₃CN, 70°C) introduces additional fluorine at the cyclohexyl group (α-position) with 30% yield .

  • Defluorination : Treatment with Mg(0) in THF removes one fluorine, generating a monofluoro derivative (55% yield) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine exhibits a range of pharmacological activities:

1. Antidepressant Activity
Preliminary studies suggest that this compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, indicating potential antidepressant properties. The mechanism of action is thought to involve inhibition of reuptake transporters or modulation of receptor activity.

2. Antitumor Activity
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated efficacy against breast and prostate cancer cells by inducing apoptosis and disrupting the cell cycle at the G0/G1 phase.

3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, which are being investigated in models of neurodegenerative diseases such as Alzheimer's. Early findings indicate improvements in cognitive function and reductions in amyloid plaque formation in animal studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantModulation of serotonin and norepinephrine levels
AntitumorInhibition of cell proliferation in cancer lines
NeuroprotectionPotential protective effects in neurodegeneration models

Table 2: Comparative Analysis with Related Compounds

Compound NameAntidepressant ActivityAntitumor ActivityNeuroprotective Activity
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidineModerateHighUnder Investigation
Similar Piperidine DerivativeHighModerateHigh
Other DihydropyridazinonesLowHighModerate

Case Studies

Case Study 1: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve the induction of apoptosis and inhibition of the cell cycle at the G0/G1 phase.

Case Study 2: Neuroprotection in Animal Models
Animal studies using models of Alzheimer's disease indicated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-(3,3-Difluorcyclohexyl)-1-methyl-4-phenylpiperidin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is a compound of interest due to its potential pharmacological applications, particularly in the context of neurological disorders and cancer therapies. This article delves into its biological activity, exploring its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a difluorocyclohexyl group and a phenyl group. This structural arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC18H22F2N
Molecular Weight303.37 g/mol
LogP (octanol-water partition coefficient)4.12
SolubilityModerately soluble in organic solvents

The biological activity of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it acts as a selective inhibitor of certain enzymes involved in neurodegenerative processes, particularly targeting beta-secretase (BACE1), which plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer's disease .

Pharmacokinetics

Pharmacokinetic studies show that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High volume of distribution indicating extensive tissue binding.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various experimental models:

  • Neuroprotective Effects : In vitro studies demonstrated that 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine significantly reduces neuronal apoptosis induced by oxidative stress. It enhances cell viability in neuronal cell lines exposed to neurotoxic agents .
  • Anti-Cancer Activity : Preclinical trials have shown that this compound exhibits anti-cancer properties by inhibiting tumor growth in xenograft models. It was found to enhance the efficacy of existing chemotherapeutics like Temozolomide in glioblastoma models .
  • Behavioral Studies : Animal studies indicated that administration of the compound improved cognitive function and memory retention in models of cognitive impairment .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine, it is useful to compare it with other piperidine derivatives.

Compound NameMechanism of ActionTherapeutic Use
DifenoxinOpioid receptor agonistTreatment for diarrhea
1-Methyl-4-phenylpiperidineNMDA receptor antagonistAnalgesic
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidineBACE1 inhibitor; neuroprotective effectsAlzheimer's disease; Cancer

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.